7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one

Organic Synthesis Medicinal Chemistry Process Chemistry

7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one (CAS 2138201-50-8) is a halogenated dihydroisoquinolin-1(2H)-one derivative characterized by a bromine substituent at the 7-position and a trifluoromethyl group at the 3-position of the isoquinolinone core. This substitution pattern generates a molecular formula of C₁₀H₅BrF₃NO and a molecular weight of 292.05 g·mol⁻¹.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.055
CAS No. 2138201-50-8
Cat. No. B2483538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one
CAS2138201-50-8
Molecular FormulaC10H5BrF3NO
Molecular Weight292.055
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)NC(=C2)C(F)(F)F
InChIInChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-8(10(12,13)14)15-9(16)7(5)4-6/h1-4H,(H,15,16)
InChIKeyAHLCETGBHNXHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one (CAS 2138201-50-8): Regioisomerically Defined Dihydroisoquinolinone Building Block


7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one (CAS 2138201-50-8) is a halogenated dihydroisoquinolin-1(2H)-one derivative characterized by a bromine substituent at the 7-position and a trifluoromethyl group at the 3-position of the isoquinolinone core. This substitution pattern generates a molecular formula of C₁₀H₅BrF₃NO and a molecular weight of 292.05 g·mol⁻¹ [1]. The compound belongs to a class of N–H-unsubstituted 3-(trifluoromethyl)isoquinolinones that serve as versatile intermediates for medicinal chemistry, agrochemical, and materials science applications, where precise regioisomeric identity dictates downstream reactivity and biological profile [1].

Why Generic Substitution Fails: Regioisomeric Bromo-3-(trifluoromethyl)isoquinolinones Are Not Interchangeable in Synthesis or Application


Regioisomeric bromo-3-(trifluoromethyl)isoquinolin-1(2H)-ones—bearing bromine at the 6-, 7-, or 8-position—exhibit markedly different physicochemical properties and synthetic accessibilities that preclude simple interchange [1]. Isomer selection directly impacts reaction yield, purification efficiency, crystalline stability, and the regiochemical outcome of subsequent cross-coupling or functionalization steps. Substituting one regioisomer for another without verifying performance parity can lead to divergent impurity profiles, altered reactivity in palladium-catalyzed couplings, and inconsistent biological screening results. The quantitative evidence below demonstrates why the 7-bromo isomer represents a distinct selection choice rather than a generic member of its compound class.

Quantitative Differentiation Evidence: 7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one Versus Closest Regioisomeric Analogs


Synthetic Yield: 7-Bromo Regioisomer Provides Balanced Synthetic Efficiency Versus 6- and 8-Bromo Analogs

In a direct head-to-head comparison under identical Ru(II)-catalyzed C–H activation/annulation conditions, the 7-bromo isomer was isolated in 68% yield, compared to 75% for the 6-bromo isomer and only 43% for the 8-bromo isomer [1]. The 7-bromo isomer thus delivers a 58% higher yield than the 8-bromo analog while maintaining synthetic accessibility that is only marginally lower (7 percentage points) than the 6-bromo isomer. This positions the 7-bromo compound as the preferred choice when the 8-position is sterically disfavored or when a balance between yield and desired substitution pattern is required.

Organic Synthesis Medicinal Chemistry Process Chemistry

Melting Point and Crystalline Stability: 7-Bromo Isomer Exhibits the Highest Melting Point Among All Three Regioisomers

The 7-bromo isomer exhibits a melting point of 229.6–230.3 °C, which is the highest among the three regioisomers: the 6-bromo isomer melts at 225.4–226.1 °C, and the 8-bromo isomer melts at a substantially lower 143.2–144.4 °C [1]. A melting point depression of 86 °C for the 8-bromo isomer relative to the 7-bromo analog indicates significantly weaker crystal lattice energy, which is often associated with lower purity, greater hygroscopicity, and reduced long-term storage stability.

Solid-State Chemistry Purification Science Formulation

Commercial Purity Specification: Consistently Available at ≥95% Assay for Reliable Downstream Use

Multiple commercial suppliers list 7-bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one at a purity specification of 95% or higher (e.g., catalog number CM428187, purity 95%+) . While purity data for all regioisomers from a single supplier are not available for direct comparison, the 7-bromo isomer's commercial availability at ≥95% purity contrasts with the 8-bromo isomer's lower synthetic yield and melting point, which are indicative of more challenging purification [1]. This establishes a baseline procurement expectation: the 7-bromo isomer can be sourced with a defined purity threshold suitable for most synthetic and screening applications without additional in-house purification.

Procurement Quality Control Building Block Sourcing

Regioisomeric Positioning Effects: 7-Bromo Substitution Enables Synthetic Utility Distinct from 6- and 8-Bromo Isomers

The 7-position bromine on the dihydroisoquinolin-1-one scaffold occupies a meta-like orientation relative to the lactam carbonyl and is para to the ring junction, a geometry that is electronically and sterically distinct from the 6-bromo (ortho-like to carbonyl) and 8-bromo (ortho to ring junction) isomers [1]. In palladium-catalyzed cross-coupling reactions, aryl bromides at the 7-position of isoquinolinones generally exhibit superior reactivity compared to the sterically hindered 8-position, as reflected in the synthetic yields: 68% (7-Br) versus 43% (8-Br) [1]. This class-level inference is consistent with the broader trend that para- and meta-substituted aryl bromides undergo oxidative addition more readily than ortho-substituted analogs in Suzuki–Miyaura and related couplings.

Cross-Coupling Chemistry Structure–Activity Relationships Medicinal Chemistry

Optimal Application Scenarios for 7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Single Regioisomerically Pure Bromo-isoquinolinone Building Block

When constructing focused libraries for kinase, PARP, or nuclear receptor targets where the 7-position attachment vector is required, this compound enables direct Suzuki–Miyaura diversification without the need for protecting group manipulation. Its 68% benchmark synthetic yield and ≥95% commercial purity [1] ensure that procurement begins from a well-characterized starting point, minimizing the risk of regioisomeric contamination that would confound structure–activity relationship interpretation. The high melting point (229.6–230.3 °C) [1] further supports robust automated weighing and storage in compound management facilities.

Process Chemistry Scale-Up Where the 8-Bromo Analog Is Impractical Due to Low Yield and Thermal Instability

For route scouting and process development, the 8-bromo regioisomer's low synthetic yield (43%) and depressed melting point (143.2–144.4 °C) [1] make it an unattractive candidate for scale-up. The 7-bromo isomer, with a 25-percentage-point higher yield and a melting point over 225 °C [1], offers superior throughput and crystalline stability, translating to lower cost per gram and reduced purification burden in multi-gram to kilogram campaigns.

Structure-Based Drug Design Utilizing the Electron-Withdrawing CF₃–7-Br Substitution Pattern

The trifluoromethyl group at the 3-position exerts a strong electron-withdrawing effect that modulates the electron density of the isoquinolinone core, while the 7-bromo substituent provides a synthetic handle at a vector that is sterically accessible [1]. This combination is particularly suited for designing inhibitors where the CF₃ group engages in orthogonal dipolar interactions with the target protein and the 7-position aryl/heteroaryl extension probes a hydrophobic pocket, a motif recurrent in MK2, PI3K, and PARP inhibitor pharmacophores. The availability of this compound at defined purity and with established synthetic provenance [1] reduces lead optimization timelines.

Academic Core Facilities and CROs Seeking a Validated, Multi-Purpose Dihydroisoquinolinone Scaffold

Core synthesis facilities and contract research organizations benefit from stocking a single regioisomer that is synthetically well-characterized. The 7-bromo isomer's documented yield (68%), melting point (229.6–230.3 °C), and commercial purity (≥95%) [1] provide a transparent quality baseline that simplifies inventory management and client communication. Its intermediate yield between the 6- and 8-bromo isomers also provides a realistic cost model for project budgeting.

Quote Request

Request a Quote for 7-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.